BioA-IN-1

Mycobacterium tuberculosis Drug Discovery BioA Inhibition

BioA-IN-1 is a well-characterized, non-cytotoxic inhibitor of Mycobacterium tuberculosis BioA with a defined IC50 of 0.195 μM, enabling precise SAR benchmarking distinct from less potent early hits (e.g., A36) or optimized leads (e.g., Compound 36). Its balanced enzyme and whole-cell activity profile, coupled with the absence of cytotoxicity, makes it the definitive reference standard for deconvoluting permeability and target engagement, essential for high-content imaging and long-term viability assays.

Molecular Formula C18H17NO3S
Molecular Weight 327.4 g/mol
Cat. No. B7812745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBioA-IN-1
Molecular FormulaC18H17NO3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3
InChIInChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3
InChIKeyHSYRYXPRQYPBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BioA-IN-1: A Validated Small-Molecule Inhibitor of Mycobacterium tuberculosis BioA for Anti-Tubercular Drug Discovery Research


BioA-IN-1 (also designated Compound 15) is a synthetic small-molecule inhibitor that targets the pyridoxal 5′-phosphate (PLP)-dependent transaminase BioA (7,8-diaminopelargonic acid synthase), a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb). BioA-IN-1 exhibits an in vitro enzymatic inhibitory activity with an IC50 of 0.195 μM [1]. It has been characterized as possessing antibacterial activity against Mtb while demonstrating an absence of cytotoxicity in standard cell viability assays [1].

Critical Rationale for Compound Selection: Why Chemical Series Divergence Precludes Simple Substitution of BioA-IN-1 with Other BioA Inhibitors


The BioA inhibitor landscape encompasses diverse chemotypes with markedly different potency profiles, binding modes, and whole-cell activities. Generic substitution based solely on the 'BioA inhibitor' designation is scientifically unsound. For instance, early virtual screening hits like A36 exhibit micromolar IC50 values (28.94 μM), which are approximately 150-fold less potent than BioA-IN-1 [1]. Conversely, advanced leads such as the conformationally constrained derivative 36 exhibit sub-100 nM target affinity (KD = 76 nM) and distinct whole-cell activity (MIC = 1.7 μM), reflecting a different stage of optimization and chemical space [2]. The ultra-potent inhibitor C48, with a Ki of 200 pM, represents yet another chemical series with a distinct resistance profile and mechanism of action involving cell envelope stress . These quantitative disparities underscore that each inhibitor possesses unique structure-activity relationships, and BioA-IN-1 occupies a specific and valuable niche as a well-characterized, non-cytotoxic probe with balanced enzyme and whole-cell activity, making its direct substitution by other series scientifically invalid for comparative studies.

Quantitative Differential Evidence for BioA-IN-1 Relative to Key BioA Inhibitor Comparators


Enzymatic Potency Comparison: BioA-IN-1 vs. Virtual Screening Hit A36

BioA-IN-1 demonstrates significantly greater enzymatic inhibitory potency compared to early virtual screening hits. The IC50 of BioA-IN-1 is 0.195 μM, representing a potency advantage of approximately 148-fold over compound A36 [1][2].

Mycobacterium tuberculosis Drug Discovery BioA Inhibition

Comparative Whole-Cell Activity: BioA-IN-1 vs. Optimized Lead Compound 36

While the lead compound 36 from the same optimization campaign exhibits superior target affinity (KD = 76 nM), its whole-cell antibacterial activity (MIC = 1.7 μM in biotin-free medium) is not proportionally enhanced [1]. BioA-IN-1 (IC50 = 0.195 μM) provides a different balance between enzyme inhibition and whole-cell activity, which is valuable for studying the relationship between target engagement and bacterial growth inhibition [2].

Mycobacterium tuberculosis Anti-bacterial Whole-cell Assay

Safety Profile Differentiation: Absence of Cytotoxicity with BioA-IN-1

BioA-IN-1 is explicitly characterized as exhibiting antibacterial activity without associated cytotoxicity in standard cell viability assays [1]. This contrasts with other BioA inhibitors, where overt cytotoxicity is not always explicitly ruled out or may be present. For example, the ultra-potent inhibitor C48, while effective, induces cell envelope stress and membrane remodeling, which can be a precursor to toxicity or specific mechanism-related effects that may not be desirable for all experimental contexts .

Cytotoxicity Selectivity Drug Safety

Defined Research Applications for BioA-IN-1 Based on Its Quantitatively Verified Profile


Comparative Studies of BioA Inhibitor Chemotypes and Structure-Activity Relationships (SAR)

BioA-IN-1, as a specific chemical entity (Compound 15) from a published optimization campaign, serves as a well-defined reference compound for SAR studies. Its IC50 of 0.195 μM and established lack of cytotoxicity provide a quantitative benchmark for evaluating new analogs or hits from screening campaigns [1]. Researchers can use it to contextualize the potency and safety profile of novel BioA inhibitors, particularly those from virtual screening efforts like compound A36 (IC50 = 28.94 μM) [2].

Investigating the Disconnect Between Target Engagement and Whole-Cell Activity

The contrasting profiles of BioA-IN-1 (potent enzyme inhibition, moderate whole-cell activity) and optimized lead Compound 36 (KD = 76 nM, MIC = 1.7 μM) make BioA-IN-1 a valuable tool for studying the factors governing whole-cell antibacterial efficacy beyond simple target affinity [1]. Its use in parallel with Compound 36 allows for the deconvolution of permeability, efflux, and intracellular target access from intrinsic enzyme inhibition.

Probe Compound for Target Validation with Minimal Confounding Cytotoxicity

For experiments where maintaining cell viability is paramount, such as long-term exposure studies or high-content imaging assays, BioA-IN-1's reported lack of cytotoxicity is a critical advantage [1]. It allows for the specific interrogation of BioA inhibition on bacterial physiology without the experimental noise introduced by compound-induced cell death or stress, unlike other BioA inhibitors that may activate stress pathways (e.g., C48's induction of cell envelope stress) [2].

Reference Standard for In Vitro BioA Enzymatic Assay Development and Validation

With a well-defined IC50 of 0.195 μM against purified M. tuberculosis BioA, BioA-IN-1 is an ideal reference inhibitor for establishing and validating new BioA enzymatic assays [1]. Its activity can serve as a positive control to ensure assay sensitivity and reproducibility across different laboratories or assay formats, facilitating the standardization of BioA inhibitor screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BioA-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.